molecular formula C13H17N3O4S B12685820 3-Allyl-1-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)thiourea CAS No. 93856-92-9

3-Allyl-1-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)thiourea

Cat. No.: B12685820
CAS No.: 93856-92-9
M. Wt: 311.36 g/mol
InChI Key: TWJSRGVAULVARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 299-126-9, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive. It is a yellow, odorless solid that is relatively stable compared to other high explosives. This compound has been extensively used in military applications and industrial processes due to its explosive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

    Dinitration: Mononitrotoluene undergoes further nitration to form dinitrotoluene.

    Trinitration: Dinitrotoluene is nitrated once more to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level is achieved without causing unwanted side reactions.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors to handle large volumes of reactants and products. Safety measures are critical due to the explosive nature of the compound, and the production facilities are designed to minimize the risk of accidental detonation.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of various aminotoluenes.

    Oxidation: Oxidation reactions can produce nitro derivatives and other oxidized products.

    Substitution: Electrophilic substitution reactions can occur, leading to the formation of different substituted toluenes.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reductants like iron and hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used under controlled conditions.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products

    Reduction: Aminotoluenes and other reduced derivatives.

    Oxidation: Nitro derivatives and oxidized products.

    Substitution: Substituted toluenes with various functional groups.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: Used as a standard explosive in various chemical studies and experiments.

    Biology: Studied for its effects on biological systems and its potential environmental impact.

    Industry: Widely used in mining, construction, and demolition due to its explosive properties.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the nitrogen-oxygen bonds, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.

Comparison with Similar Compounds

2,4,6-trinitrotoluene is often compared with other explosives such as:

    Nitroglycerin: More sensitive to shock and friction, making it less stable than 2,4,6-trinitrotoluene.

    RDX (Research Department Explosive): More powerful than 2,4,6-trinitrotoluene but also more difficult to handle safely.

    PETN (Pentaerythritol tetranitrate): Similar in power to RDX but more stable than nitroglycerin.

The uniqueness of 2,4,6-trinitrotoluene lies in its balance of stability and explosive power, making it a preferred choice for many military and industrial applications.

Properties

CAS No.

93856-92-9

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

1-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-prop-2-enylthiourea

InChI

InChI=1S/C13H17N3O4S/c1-2-7-14-13(21)15-11(8-17)12(18)9-3-5-10(6-4-9)16(19)20/h2-6,11-12,17-18H,1,7-8H2,(H2,14,15,21)

InChI Key

TWJSRGVAULVARB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.